
2-Methylalanine-d6 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylalanine-d6 Hydrochloride is a labeled alanine derivative with the molecular formula C4H4D6ClNO2 and a molecular weight of 145.62 g/mol . This compound is primarily used in research settings, particularly in proteomics and stable isotope labeling studies.
Vorbereitungsmethoden
The synthesis of 2-Methylalanine-d6 Hydrochloride involves several steps. One method includes condensing 2,2-dimethoxypropane with tert-butyl sulfinamide or tert-butyl carbamate to generate a Schiff base. This Schiff base then undergoes nucleophilic addition with sodium cyanide or potassium cyanide under phase transfer catalysis and ammonium chloride
Analyse Chemischer Reaktionen
2-Methylalanine-d6 Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction can occur with halogenating agents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Methylalanine-d6 Hydrochloride is widely used in scientific research, particularly in the following fields:
Chemistry: It serves as a stable isotope-labeled compound for studying reaction mechanisms and pathways.
Biology: Researchers use it to investigate metabolic pathways and protein synthesis.
Medicine: It aids in the development of diagnostic tools and therapeutic agents.
Wirkmechanismus
The mechanism of action of 2-Methylalanine-d6 Hydrochloride involves its incorporation into metabolic pathways as a labeled analog of alanine. This allows researchers to trace and study the compound’s interactions and transformations within biological systems. The molecular targets and pathways involved include amino acid metabolism and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
2-Methylalanine-d6 Hydrochloride can be compared with other similar compounds, such as:
2-Methylalanine: The non-deuterated form of the compound.
2,2-Dimethylglycine: Another derivative of alanine with similar properties.
2-Amino-2-methylpropanoic acid: A structurally related compound with different labeling.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways .
Eigenschaften
Molekularformel |
C4H10ClNO2 |
|---|---|
Molekulargewicht |
145.62 g/mol |
IUPAC-Name |
2-amino-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C4H9NO2.ClH/c1-4(2,5)3(6)7;/h5H2,1-2H3,(H,6,7);1H/i1D3,2D3; |
InChI-Schlüssel |
QFHPUEPQOHXZSF-TXHXQZCNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])N.Cl |
Kanonische SMILES |
CC(C)(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


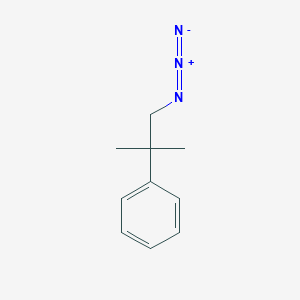
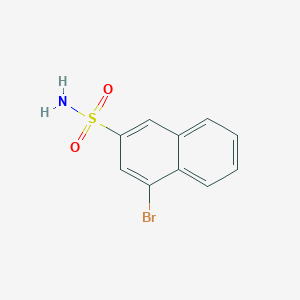
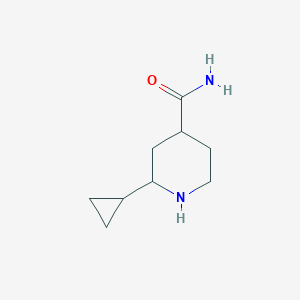
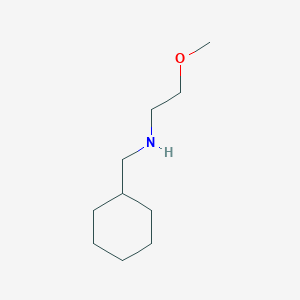
![1-[(Tert-butoxy)carbonyl]-4-(furan-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13549114.png)

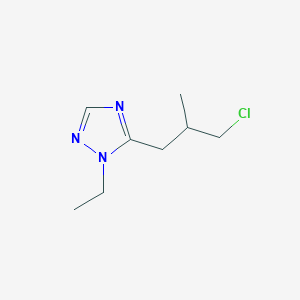
![8,8-Difluorobicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B13549130.png)
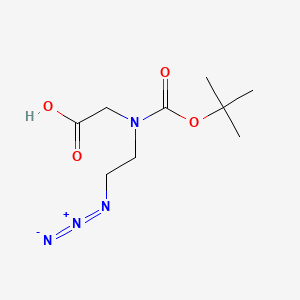
![3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13549133.png)
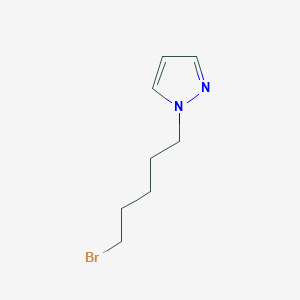
![1-[2-(Morpholin-4-yl)ethyl]cyclopropan-1-aminedihydrochloride](/img/structure/B13549158.png)
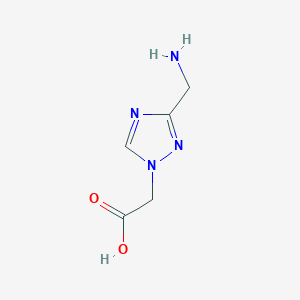
![1-[(Tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-2-carboxylicacid](/img/structure/B13549164.png)
